An In-depth Technical Guide to 4-Methylnaphthalen-2-ol: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 4-Methylnaphthalen-2-ol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylnaphthalen-2-ol, a substituted naphthol derivative, presents a unique scaffold for chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic characterization, a proposed synthetic pathway with a complete experimental protocol, and an analysis of its chemical reactivity. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science, enabling a deeper understanding and broader application of this versatile molecule.
Introduction
4-Methylnaphthalen-2-ol, also known as 4-methyl-2-naphthol, is an aromatic organic compound with the molecular formula C₁₁H₁₀O. Its structure, featuring a naphthalene core with a hydroxyl group at the 2-position and a methyl group at the 4-position, makes it a valuable intermediate in the synthesis of more complex molecules. The strategic placement of these functional groups influences its reactivity and potential for derivatization, opening avenues for its use in the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide aims to provide a detailed technical overview of 4-methylnaphthalen-2-ol, consolidating its known properties and providing practical insights for its laboratory use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-methylnaphthalen-2-ol is fundamental to its application in research and development. These properties dictate its solubility, stability, and suitability for various reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 26207-06-7 | [1] |
| Physical Appearance | Powder or crystals | |
| Purity | 95-98% (commercially available) | , [2] |
| XLogP3-AA (Predicted) | 3.2 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of 4-methylnaphthalen-2-ol. This section details the expected spectral data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum of 4-methylnaphthalen-2-ol is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm). The methyl protons will present as a singlet at approximately 2.3-2.6 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The aromatic carbons will resonate in the range of 110-155 ppm. The carbon bearing the hydroxyl group will be deshielded and appear further downfield within this aromatic region. The methyl carbon will give a characteristic signal in the upfield region, typically around 20-25 ppm. While a specific experimental spectrum is not publicly available, PubChem indicates the availability of a ¹³C NMR spectrum which can be accessed for further details[1].
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-methylnaphthalen-2-ol will exhibit characteristic absorption bands:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ for the methyl group.
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C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-methylnaphthalen-2-ol, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 158. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable naphthoxy cation, and potentially the loss of a methyl radical. Predicted mass-to-charge ratios for various adducts are available in public databases[3].
Synthesis of 4-Methylnaphthalen-2-ol: A Proposed Pathway and Experimental Protocol
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-methylnaphthalen-2-ol involves the electrophilic cyclization of a suitably substituted aryl-alkyne precursor.
Caption: Retrosynthetic analysis of 4-methylnaphthalen-2-ol.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available p-tolualdehyde.
Caption: Proposed two-step synthesis of 4-methylnaphthalen-2-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(p-tolyl)-2-propyn-1-ol
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To a stirred solution of ethynylmagnesium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of p-tolualdehyde (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(p-tolyl)-2-propyn-1-ol.
Step 2: Electrophilic Cyclization to 4-Methylnaphthalen-2-ol
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In a vial, dissolve 1-(p-tolyl)-2-propyn-1-ol (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in acetonitrile.
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To this mixture, add a solution of an electrophile such as N-bromosuccinimide (NBS) or iodine (I₂) (1.1 equivalents) in acetonitrile dropwise at room temperature.
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Stir the reaction mixture for the time required for completion (monitor by TLC).
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Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining electrophile.
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Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 4-methylnaphthalen-2-ol.
Self-Validating System: The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The identity and purity of the intermediate and final product must be confirmed by spectroscopic methods (NMR, IR, and MS) as detailed in Section 3.
Chemical Reactivity and Potential Applications
The chemical reactivity of 4-methylnaphthalen-2-ol is governed by the interplay of the electron-rich naphthalene ring, the activating hydroxyl group, and the methyl group.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group and an ortho-, para-director. In the case of 2-naphthol, electrophilic substitution typically occurs at the 1-position[5]. The presence of the methyl group at the 4-position in 4-methylnaphthalen-2-ol will further influence the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The electron-donating nature of the methyl group will enhance the reactivity of the aromatic ring towards electrophiles.
Oxidation
The naphthalene ring system can be susceptible to oxidation, and the presence of the activating hydroxyl and methyl groups can influence the outcome of such reactions. Oxidation can potentially lead to the formation of quinone-type structures, which are of interest in various applications, including as intermediates in the synthesis of biologically active compounds.
Potential Applications in Drug Development
The naphthol scaffold is present in a variety of biologically active molecules. The specific substitution pattern of 4-methylnaphthalen-2-ol makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for a range of activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The lipophilic nature of the naphthalene ring, as indicated by the predicted XLogP3 value, is a key consideration in drug design for membrane permeability.
Safety and Handling
4-Methylnaphthalen-2-ol is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[6][7].
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties, spectroscopic characteristics, a proposed synthetic route, and the reactivity of 4-methylnaphthalen-2-ol. While there are gaps in the publicly available experimental data, this document serves as a comprehensive starting point for researchers and professionals. The unique structural features of 4-methylnaphthalen-2-ol position it as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research to fully characterize its physical properties and explore its synthetic utility is highly encouraged.
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